molecular formula C17H19N3O4S2 B2935120 4-(3-(4-(Methylsulfonyl)phenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2310097-00-6

4-(3-(4-(Methylsulfonyl)phenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No. B2935120
CAS RN: 2310097-00-6
M. Wt: 393.48
InChI Key: DLVVRAGSYTZBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(4-(Methylsulfonyl)phenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one, also known as MSPPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MSPPO is a thiazolylpiperazine derivative that has been synthesized through a multi-step process.

Scientific Research Applications

DNA Minor Groove Binding and Hoechst Analogues

Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, serve as models for drug design, especially in rationalizing DNA sequence recognition and binding. These compounds, including derivatives of the arylpiperazine class, have applications in chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, showcasing their utility in both diagnostics and therapeutic interventions (Issar & Kakkar, 2013).

Biological Activities of Synthesized Phenothiazines

Phenothiazines, with structural modifications including piperazine substituents, have shown a wide range of biological activities, such as antibacterial, antifungal, anticancer, and anti-inflammatory properties. These activities are due to their interaction with biological systems through various mechanisms, including pharmacophoric substituent interactions, π-π interactions, and membrane penetration capabilities, highlighting their potential in drug development for multiple therapeutic areas (Pluta, Morak-Młodawska, & Jeleń, 2011).

Anti-mycobacterial Activity of Piperazine and Its Analogues

Piperazine, as a core structure, plays a significant role in developing anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine derivatives in addressing the global challenge of tuberculosis through the design and development of new anti-mycobacterial drugs (Girase et al., 2020).

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives have been identified in various drugs with a wide range of therapeutic uses, including antipsychotic, antihistamine, antidepressant, and anticancer applications. Modifications to the piperazine nucleus significantly impact the medicinal potential of these molecules, suggesting their flexibility and importance in drug discovery for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Cytochrome P450 Isoforms Inhibition

Chemical inhibitors of cytochrome P450 isoforms, including compounds with piperazine structures, play a crucial role in understanding drug-drug interactions by inhibiting specific CYP isoforms. This knowledge assists in predicting potential interactions and in the rational design of new drugs with minimized adverse interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

properties

IUPAC Name

4-[3-(4-methylsulfonylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-26(23,24)14-5-2-13(3-6-14)4-7-15(21)19-9-10-20(16(22)12-19)17-18-8-11-25-17/h2-3,5-6,8,11H,4,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVVRAGSYTZBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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